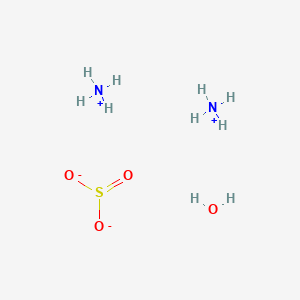
Lanthanum(3+);trichloride;hydrate
Übersicht
Beschreibung
Lanthanum(III) chloride hydrate, also known as Lanthanum trichloride hydrate, is a highly water-soluble crystalline solid . It is widely used in catalytic processes and as a dopant in the production of phosphors and ceramics . It is also used as a precursor for the synthesis of La-based nanostructures and as a dopant to fabricate ZnO nanoparticles with enhanced optical particles .
Synthesis Analysis
Lanthanum(III) chloride hydrate can be synthesized from the lanthanide oxides and carbonates which dissolve in hydrochloric acid to give chloride salt of the hydrated cations . It is also useful as a precursor for the synthesis of aqueous sol-gel lanthanum phosphate nano rods .Molecular Structure Analysis
The molecular structure of Lanthanum(III) chloride hydrate is represented by the linear formula: LaCl3 · xH2O . The exact structure can be further analyzed using X-ray diffraction and infrared spectroscopy .Chemical Reactions Analysis
Lanthanum(III) chloride hydrate is a commercial precursor to the metals by reduction, for example, with aluminium . It reacts with humid air to give oxychlorides . It is also used in the high pressure oxidative chlorination of methane to chloromethane and organic synthesis .Physical And Chemical Properties Analysis
Lanthanum(III) chloride hydrate is a white crystalline solid . It has a melting point of 92-93 °C . It is highly soluble in water . The anhydrous chloride is a white hexagonal crystal; hygroscopic; density 3.84 g/cm3; melts at 850°C; soluble in water . The heptahydrate is a white triclinic crystal; decomposes at 91°C; soluble in water and ethanol .Wissenschaftliche Forschungsanwendungen
LaCl3⋅xH2O\text{LaCl}_3 \cdot x\text{H}_2\text{O}LaCl3⋅xH2O
, is a versatile compound used in various scientific research applications. Below is a comprehensive analysis of six unique applications, each with a detailed section.Synthesis of La-Based Nanostructures
Lanthanum(III) chloride hydrate serves as a precursor in the synthesis of lanthanum-based nanostructures . These nanostructures have potential applications in electronics, catalysis, and materials science due to their unique properties at the nanoscale.
Dopant for Optical Particles
This compound is used as a dopant to enhance the optical properties of nanoparticles, such as zinc oxide (ZnO) nanoparticles . Doping with lanthanum can improve the luminescence and electronic properties, making them suitable for optoelectronic devices.
Arsenic Removal from Water
Lanthanum(III) chloride hydrate is utilized to synthesize Fe–La composite (hydr)oxides which are effective in removing arsenic from water . This application is crucial for water purification technologies, ensuring safe drinking water.
Fabrication of Ultra-High-Temperature Ceramics
The compound is instrumental in fabricating lanthanum hexaboride (LaB_6) powders , which are used in ultra-high-temperature ceramics. These ceramics can withstand extreme temperatures and are used in aerospace and industrial applications.
Catalyst for Organic Synthesis
In organic synthesis, lanthanum(III) chloride acts as a mild Lewis acid catalyst . It is particularly useful for converting aldehydes to acetals, a key step in synthesizing various organic compounds.
Scintillator Material
When doped with cerium, lanthanum(III) chloride hydrate is used as a scintillator material . Scintillators are important in radiation detection as they emit light when exposed to ionizing radiation, thus enabling the detection and measurement of various types of radiation.
Wirkmechanismus
Target of Action
Lanthanum(3+);trichloride;hydrate, also known as Lanthanum (III) chloride hydrate, is a highly water-soluble crystalline solid . It is widely used in catalytic processes and as a dopant in the production of phosphors and ceramics . The primary targets of Lanthanum(3+);trichloride;hydrate are the biochemical processes involved in these applications.
Mode of Action
Lanthanum(3+);trichloride;hydrate interacts with its targets by acting as a catalyst or a dopant. As a catalyst, it facilitates chemical reactions without being consumed in the process. For instance, it is used as a mild Lewis acid for converting aldehydes to acetals . As a dopant, Lanthanum(3+);trichloride;hydrate is incorporated into other materials (like phosphors and ceramics) to modify their properties .
Biochemical Pathways
The exact biochemical pathways affected by Lanthanum(3+);trichloride;hydrate depend on its application. For example, when used as a dopant in the production of phosphors, it can alter the optical properties of the material . When used as a catalyst in organic transformations, it can influence various biochemical pathways, leading to the formation of different products .
Result of Action
The molecular and cellular effects of Lanthanum(3+);trichloride;hydrate’s action are largely dependent on its role as a catalyst or a dopant. As a catalyst, it can accelerate chemical reactions, leading to faster production of desired products . As a dopant, it can enhance the properties of materials, such as improving the optical properties of phosphors .
Safety and Hazards
Lanthanum(III) chloride hydrate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, ingestion, and inhalation, and avoid getting it in eyes, on skin, or on clothing .
Eigenschaften
IUPAC Name |
lanthanum(3+);trichloride;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.La.H2O/h3*1H;;1H2/q;;;+3;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXZAAJDCYMILL-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Cl-].[Cl-].[Cl-].[La+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H2LaO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602919 | |
| Record name | Lanthanum chloride--water (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20211-76-1 | |
| Record name | Lanthanum chloride (LaCl3), hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20211-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lanthanum chloride--water (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















